
2,2'-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings linked by an ethane bridge, with cyclopropyl groups attached to the pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) typically involves the condensation of cyclopropyl-substituted pyrrole derivatives with ethane-1,1-diyl precursors. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of iron(III) chloride under mild conditions . The reaction proceeds smoothly in water, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Applications De Recherche Scientifique
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(1,2-Ethanediyl)bis(3,4-diphenyl-1H-pyrrole-2,5-dione)
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is unique due to the presence of cyclopropyl groups attached to the pyrrole rings, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
119830-61-4 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-cyclopropyl-5-[1-(5-cyclopropyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
InChI |
InChI=1S/C16H20N2/c1-10(13-6-8-15(17-13)11-2-3-11)14-7-9-16(18-14)12-4-5-12/h6-12,17-18H,2-5H2,1H3 |
Clé InChI |
GIKCYWNBTCBNAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(N1)C2CC2)C3=CC=C(N3)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


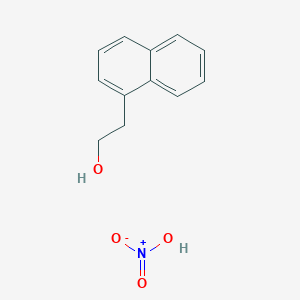

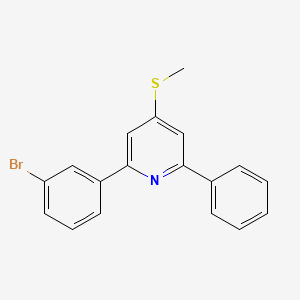
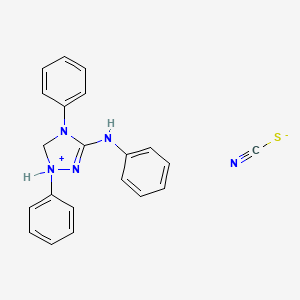

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
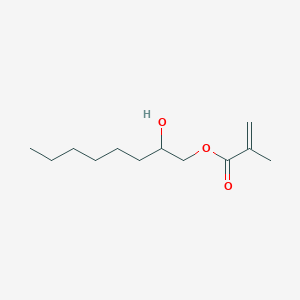
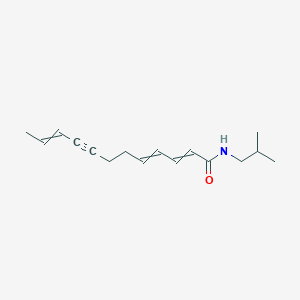
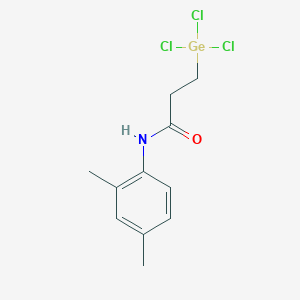

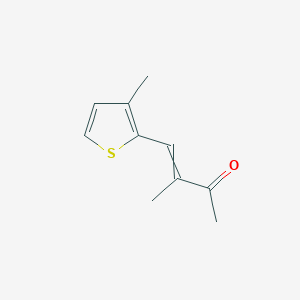

![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

